3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
Overview
Description
TWS 119 is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell division, apoptosis, and inflammation . TWS 119 has been widely studied for its ability to induce neuronal differentiation in pluripotent murine embryonal carcinoma cells and embryonic stem cells .
Mechanism of Action
Target of Action
TWS 119, also known as 3-((6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenol bis(2,2,2-trifluoroacetate)
or 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid
, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including cell division, apoptosis, and inflammation .
Mode of Action
TWS 119 interacts with its target, GSK-3β, by binding to it with high affinity . This interaction inhibits the kinase activity of GSK-3β, thereby preventing it from phosphorylating its substrates . As a result, the activity of GSK-3β is reduced, leading to changes in various cellular processes that it regulates .
Biochemical Pathways
The inhibition of GSK-3β by TWS 119 leads to the activation of the Wnt/β-catenin pathway . This pathway plays a critical role in regulating cell fate and is essential for embryonic development and tissue homeostasis. Activation of the Wnt/β-catenin pathway can lead to the induction of neuronal differentiation in pluripotent cells .
Result of Action
The primary molecular effect of TWS 119 is the inhibition of GSK-3β, leading to the activation of the Wnt/β-catenin pathway . At the cellular level, this can result in the induction of neuronal differentiation in pluripotent cells . Additionally, TWS 119 has been shown to enhance the proliferation and survival of certain T-cell types .
Biochemical Analysis
Biochemical Properties
The compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid is known to interact with several enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
TWS 119 is synthesized through a series of chemical reactions involving the formation of a pyrrolopyrimidine core structure. The synthesis typically starts with the reaction of 3-aminophenyl and 4-hydroxyphenyl derivatives, followed by cyclization to form the pyrrolopyrimidine ring . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of TWS 119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
TWS 119 undergoes various chemical reactions, including:
Oxidation: TWS 119 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TWS 119 can undergo substitution reactions where functional groups on the pyrrolopyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of TWS 119, as well as substituted pyrrolopyrimidine compounds .
Scientific Research Applications
TWS 119 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
AR-A014418: Another inhibitor of glycogen synthase kinase 3 beta, known for its neuroprotective effects.
Lestaurtinib: A kinase inhibitor with potential therapeutic applications in cancer treatment.
Tivozanib: A tyrosine kinase inhibitor used in cancer therapy.
Uniqueness of TWS 119
TWS 119 is unique due to its high specificity and potency as a glycogen synthase kinase 3 beta inhibitor. It has been shown to effectively induce neuronal differentiation and has potential therapeutic applications in treating neurological disorders and cancer .
Properties
IUPAC Name |
3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2.2C2HF3O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14;2*3-2(4,5)1(6)7/h1-10,23H,19H2,(H,20,21,22);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEFPMFFWJTJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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